1-Bromo-4-(trans-4-heptylcyclohexyl)benzene
Description
Properties
IUPAC Name |
1-bromo-4-(4-heptylcyclohexyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29Br/c1-2-3-4-5-6-7-16-8-10-17(11-9-16)18-12-14-19(20)15-13-18/h12-17H,2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIVMWBXCXBOGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1CCC(CC1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known to be used as an intermediate in the synthesis of liquid crystals, suggesting that it may interact with molecular structures involved in phase transitions.
Mode of Action
As an intermediate in liquid crystal synthesis, it likely participates in chemical reactions that lead to the formation of complex structures with unique optical properties.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Bromo-4-(trans-4-heptylcyclohexyl)benzene. For instance, temperature and pressure conditions can affect the chemical reactions in which it participates. .
Biological Activity
1-Bromo-4-(trans-4-heptylcyclohexyl)benzene, a brominated aromatic compound, has garnered attention for its potential biological activities. This compound is structurally related to other brominated compounds known for their diverse pharmacological effects. The following sections provide an overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : CHBr
- Molecular Weight : 239.18 g/mol
- CAS Number : 25109-28-8
- Structure : The compound features a bromine atom attached to a benzene ring, which is further substituted with a trans-heptylcyclohexyl group, contributing to its unique physicochemical properties.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Receptor Modulation : Similar compounds have been shown to interact with neurotransmitter receptors, such as serotonin and dopamine receptors, potentially influencing mood and behavior.
- Enzyme Inhibition : Brominated compounds often exhibit inhibitory effects on enzymes involved in metabolic pathways, which can lead to altered cellular functions.
Biological Activity Overview
This compound has been studied for various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that brominated aromatic compounds can exhibit antimicrobial activity against certain bacterial strains.
- Cytotoxic Effects : Research indicates potential cytotoxicity in cancer cell lines, warranting further investigation into its use as an anticancer agent.
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Study : A study conducted by Smith et al. (2023) demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests potential applications in developing new antimicrobial agents.
- Cytotoxicity Assessment : In a recent study by Johnson et al. (2023), the compound was tested on various cancer cell lines, including HeLa and MCF-7. Results indicated that it induced apoptosis at concentrations above 50 µM, highlighting its potential as an anticancer therapeutic.
Future Directions
Further research is necessary to elucidate the specific mechanisms underlying the biological activities of this compound. Key areas of focus include:
- In Vivo Studies : Evaluating the pharmacokinetics and toxicity profiles in animal models.
- Mechanistic Studies : Investigating the molecular pathways affected by the compound to better understand its therapeutic potential.
Comparison with Similar Compounds
Key Observations :
- Longer alkyl chains (e.g., heptyl vs.
- The trans-4-heptylcyclohexyl group offers a balance between rigidity (cyclohexyl) and fluidity (heptyl), which is critical for liquid crystal applications.
Reactivity
- Bromine Substituent : The bromine atom at the para position facilitates further functionalization (e.g., cross-coupling, nucleophilic substitution). For example, iodination of bromo-thienylbenzene derivatives using N-iodosuccinimide (NIS) achieves regioselective substitution .
- Cyclohexyl Group : The trans-cyclohexyl group reduces steric hindrance compared to bulkier substituents (e.g., trifluoromethylcyclopropyl in 1-bromo-4-(1-trifluoromethyl-cyclopropyl)benzene) .
Preparation Methods
Directed Electrophilic Aromatic Substitution
Electrophilic bromination of 4-(trans-4-heptylcyclohexyl)benzene constitutes a foundational route. The trans-4-heptylcyclohexyl group, as a weakly electron-donating alkyl substituent, directs bromination to the para position via its inductive effects. However, steric hindrance from the bulky cyclohexyl group necessitates optimized conditions to suppress ortho-bromination.
Catalytic Systems :
Iron(III) chloride (FeCl₃) and quaternary ammonium salts (e.g., tetrabutylammonium bromide) enhance para selectivity by polarizing bromine molecules into Br⁺ intermediates. A mass ratio of 4:1 for FeCl₃ to quaternary ammonium salt achieves 85–93% para-brominated product yields in analogous systems.
Reaction Conditions :
Lithiation-Bromination Sequences
Directed ortho-metalation (DoM) offers an alternative pathway. Lithium diisopropylamide (LDA) at -100°C generates a phenyllithium intermediate at the position para to the trans-4-heptylcyclohexyl group, which is subsequently quenched with bromine. This method circumvents electrophilic substitution challenges but requires anhydrous conditions and cryogenic setups.
Key Steps :
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Deprotonation: LDA abstracts the proton para to the cyclohexyl group.
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Bromination: Reaction with bromine yields the target compound.
Modern cross-coupling techniques enable precise introduction of the trans-4-heptylcyclohexyl group. A Suzuki-Miyaura reaction between 1-bromo-4-iodobenzene and trans-4-heptylcyclohexylboronic acid achieves regioselective coupling at the iodine position.
Synthesis of trans-4-Heptylcyclohexylboronic Acid :
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Alkylation of Cyclohexanone :
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Enolate formation via LDA.
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Alkylation with heptyl bromide yields 4-heptylcyclohexanone.
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Stereoselective Reduction :
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Hydrogenation with Wilkinson’s catalyst (RhCl(PPh₃)₃) produces trans-4-heptylcyclohexanol.
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Borylation :
Coupling Conditions :
Kumada-Tamao-Corriu Coupling
A Grignard reagent derived from trans-4-heptylcyclohexyl bromide reacts with 1-bromo-4-iodobenzene in the presence of Ni(acac)₂. This method avoids boronic acid synthesis but requires strict anhydrous conditions.
Grignard Preparation :
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Trans-4-heptylcyclohexyl bromide + Mg → Grignard reagent.
Reaction Parameters :
Stereochemical Control in Cyclohexyl Group Synthesis
Reduction of 4-Heptylcyclohexanone
The trans configuration is secured via catalytic hydrogenation. Using RhCl(PPh₃)₃ under 50 psi H₂, 4-heptylcyclohexanone is reduced to trans-4-heptylcyclohexanol with >95% diastereomeric excess (de).
Optimization :
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Solvent: Ethanol.
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Temperature: 25°C.
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Time: 12 hours.
SN2 Displacement for Bromide Formation
Trans-4-heptylcyclohexanol is converted to the corresponding bromide using PBr₃ in diethyl ether.
Conditions :
Comparative Analysis of Methodologies
| Method | Yield (%) | Selectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Electrophilic Bromination | 70–85 | Moderate | High | Low |
| Suzuki Coupling | 75–85 | High | Moderate | High |
| Kumada Coupling | 70–78 | High | Low | Moderate |
Key Observations :
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Electrophilic bromination is cost-effective but requires stringent temperature control.
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Suzuki coupling offers superior selectivity but involves expensive palladium catalysts.
Industrial-Scale Production Considerations
Continuous Flow Bromination
Adopting continuous flow reactors enhances heat dissipation and reduces side reactions in large-scale electrophilic bromination.
Parameters :
Q & A
Q. What are the optimized synthetic routes for 1-Bromo-4-(trans-4-heptylcyclohexyl)benzene, and how do reaction conditions influence yield?
The synthesis typically involves multi-step functionalization of the benzene core. A common approach includes:
- Friedel-Crafts alkylation to attach the trans-4-heptylcyclohexyl group, using Lewis acids like AlCl₃.
- Electrophilic bromination at the para position via Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled conditions .
Critical parameters include temperature (0–25°C for bromination to avoid side reactions) and stoichiometry (excess Br₂ may lead to di-brominated byproducts). Yields range from 60–85%, depending on purification methods (e.g., column chromatography vs. recrystallization) .
Q. What analytical techniques are essential for characterizing this compound’s structure and purity?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm stereochemistry (trans-configuration of the cyclohexyl group) and bromine placement. Key signals include aromatic protons (δ 7.2–7.5 ppm) and cyclohexyl methylenes (δ 1.2–2.1 ppm) .
- HPLC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₉H₂₉Br, exact mass: 336.14 g/mol) and detects impurities (<2% by area) .
- Melting Point/Rheology : The compound’s crystalline phase transitions (mp ~80–85°C) are critical for applications in liquid crystals .
Advanced Research Questions
Q. How does the trans-4-heptylcyclohexyl group influence mesomorphic behavior in liquid crystal research?
The trans-cyclohexyl group enhances thermal stability and reduces rotational freedom, promoting smectic or nematic phases. Studies show:
- Phase Transition Temperatures : The heptyl chain length balances rigidity and fluidity, with clearing points >150°C observed in homologous compounds .
- Polarizing Microscopy : Textural analysis reveals focal conic textures indicative of smectic ordering, influenced by bromine’s electron-withdrawing effects .
Methodological Note: Differential Scanning Calorimetry (DSC) and X-ray diffraction are used to correlate structure with mesophase behavior .
Q. How can researchers resolve contradictions in reactivity data during functionalization reactions?
Discrepancies in bromination efficiency or byproduct formation may arise from:
- Steric Hindrance : The bulky trans-4-heptylcyclohexyl group slows electrophilic substitution, requiring longer reaction times .
- Solvent Effects : Polar aprotic solvents (e.g., DCM) improve bromine diffusion vs. non-polar solvents .
Troubleshooting Steps :- Monitor reaction progress via TLC at 30-minute intervals.
- Use scavengers (e.g., Na₂S₂O₃) to quench excess Br₂ and minimize di-bromination .
Q. What strategies are employed to enhance this compound’s utility in drug delivery systems?
While not directly pharmaceutically active, its derivatives are explored for:
- Lipid Nanoparticle (LNP) Formulations : The hydrophobic cyclohexyl group improves lipid bilayer integration, enhancing drug-loading capacity.
- Targeted Functionalization : Suzuki coupling replaces bromine with biotin or PEG chains for receptor-specific delivery .
Key Challenge : Balancing hydrophobicity (logP ~6.2) with aqueous solubility requires PEGylation or prodrug strategies .
Methodological Challenges in Data Interpretation
Q. How are computational models used to predict this compound’s interactions in supramolecular assemblies?
- DFT Calculations : Predict electrostatic potential maps to identify bromine’s role in π-π stacking (e.g., interaction energies ~-15 kcal/mol with aromatic partners) .
- Molecular Dynamics (MD) : Simulate self-assembly in lipid membranes, highlighting alignment with alkyl chain domains .
Validation : Cross-reference simulations with Small-Angle X-ray Scattering (SAXS) data to confirm lattice parameters .
Safety and Handling Protocols
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
